molecular formula C20H16Br2 B1426996 1,3-Dibromo-7-tert-butylpyrene CAS No. 1005771-04-9

1,3-Dibromo-7-tert-butylpyrene

Cat. No.: B1426996
CAS No.: 1005771-04-9
M. Wt: 416.1 g/mol
InChI Key: BARYQDOQFLJABV-UHFFFAOYSA-N
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Description

1,3-Dibromo-7-tert-butylpyrene is a brominated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of bromine atoms at the 1 and 3 positions and a tert-butyl group at the 7 position of the pyrene ring system

Scientific Research Applications

1,3-Dibromo-7-tert-butylpyrene has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and materials science.

  • Biology: Employed in studies of cellular processes and as a fluorescent probe.

  • Medicine: Investigated for its potential anti-cancer properties and use in drug delivery systems.

  • Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Future Directions

1,3-Dibromo-7-tert-butylpyrene, as an intermediate in OLED compounds, has potential applications in the development of new light-emitting devices . The control of intramolecular charge-transfer pathways by changing the π-conjugation directions in such compounds can result in the modulation of emission color from deep-blue to green in solution . This suggests promising future directions for the use of this compound in the fabrication of organic light-emitting diodes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-7-tert-butylpyrene can be synthesized through several methods, including:

  • Direct Bromination: Bromination of pyrene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) under controlled conditions.

  • Stepwise Bromination: Sequential bromination of pyrene to introduce bromine atoms at specific positions.

  • Bromination of Derivatives: Bromination of tert-butylpyrene followed by further functionalization.

Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions, often using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-7-tert-butylpyrene undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrene ring system.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Electrophilic substitution often uses strong acids like sulfuric acid (H2SO4), while nucleophilic substitution may involve strong bases like sodium amide (NaNH2).

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Dihydro derivatives and partially reduced forms.

  • Substitution Products: Various functionalized pyrenes with different substituents.

Comparison with Similar Compounds

1,3-Dibromo-7-tert-butylpyrene is compared with other similar compounds, such as:

  • 1,3-Dibromopyrene: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

  • 7-tert-Butylpyrene: Does not have bromine atoms, leading to variations in biological activity and applications.

  • 1,3,6,8-Tetra-bromopyrene: Contains additional bromine atoms, affecting its physical and chemical properties.

Properties

IUPAC Name

1,3-dibromo-7-tert-butylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Br2/c1-20(2,3)13-8-11-4-6-14-16(21)10-17(22)15-7-5-12(9-13)18(11)19(14)15/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARYQDOQFLJABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4Br)Br)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728461
Record name 1,3-Dibromo-7-tert-butylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005771-04-9
Record name 1,3-Dibromo-7-tert-butylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromo-7-tert-butylpyrene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1,3-Dibromo-7-tert-butylpyrene a useful precursor in the synthesis of extended π-conjugated systems?

A1: this compound serves as a key starting material for creating extended π-conjugated pyrene derivatives. The two bromine atoms provide reactive sites for palladium-catalyzed Sonogashira coupling reactions. [] This reaction allows for the introduction of various arylethynyl groups at the 1 and 3 positions of the pyrene core, resulting in the formation of extended π-conjugated systems. [] This extension of the conjugated system significantly influences the compound's photophysical and electrochemical properties, making them interesting for applications in optoelectronics. []

Q2: How does the tert-butyl group at the 7-position of this compound impact the properties of the final extended π-conjugated derivatives?

A2: While the tert-butyl group doesn't directly participate in the π-conjugation, its presence influences the molecular packing in the solid state. [] X-ray crystallographic analyses revealed that despite the steric bulk of the tert-butyl group, the synthesized derivatives maintain a planar Y-shaped structure and exhibit strong face-to-face π-π stacking. [] This stacking behavior is crucial for charge transport properties and can impact the efficiency of potential optoelectronic devices. []

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